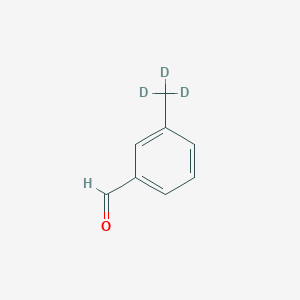

3-(三氘甲基)苯甲醛

描述

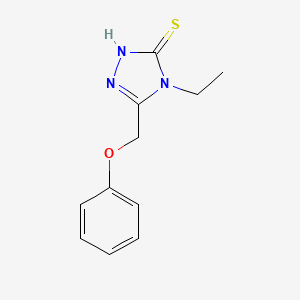

3-(Trideuteriomethyl)benzaldehyde is a derivative of benzaldehyde, which is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor .

Synthesis Analysis

The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, has been reported . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis

The molecular structure of 3-(Trideuteriomethyl)benzaldehyde is similar to that of benzaldehyde, which consists of a benzene ring with a formyl substituent . The formyl group consists of a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom .Chemical Reactions Analysis

The chemical reactions involving 3-(Trideuteriomethyl)benzaldehyde could be similar to those of benzaldehyde. For instance, benzaldehyde can undergo a benzoin condensation, which is a reaction that converts two molecules of an aldehyde to an alpha-hydroxy ketone . This reaction requires a catalyst and is often performed with cyanide ion .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trideuteriomethyl)benzaldehyde would be similar to those of benzaldehyde. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .科学研究应用

合成有机化学标记的苯甲醛:苯甲醛,包括 3-(三氘甲基)苯甲醛等衍生物,在合成有机化学中至关重要。它们作为创建各种天然产物和药物的基本构建块。一种用于合成高度官能化的 2H 和 13C 标记苯甲醛的通用方法,其中可能包括 3-(三氘甲基)苯甲醛,为有机合成提供了重大进展 (Boga、Alhassan 和 Hesk,2014 年)。

在基于离子液体的有机反应中的应用:苯甲醛用于涉及绿色化学的高级本科生项目。一个例子包括苯甲醛和丙二腈在离子液体环境中的 Knoevenagel 缩合。此类研究有助于本科生体验化学研究和可持续实践中的创新思想 (Verdía、Santamarta 和 Tojo,2017 年)。

在金属有机骨架中的催化性能:金属有机骨架(如 Cu3(BTC)2)的催化性能涉及与苯甲醛的相互作用。在探索苯甲醛在液相反应中的化学吸附、活化和催化应用时,骨架的结构和稳定性非常重要 (Schlichte、Kratzke 和 Kaskel,2004 年)。

在光催化和环境应用中的作用:苯甲醛的光解,包括同位素标记变体,是一个重要的研究领域。它们因其在各种溶剂中的反应性和在光化学反应中的作用而受到探索,这在环境科学和光催化过程中具有影响 (Atkins 等人,1973 年)。

在香精香料工业中的重要性:苯甲醛及其衍生物在香精香料工业中至关重要。它们的生物生产,例如毕赤酵母在生物反应器中将苯甲醇转化为苯甲醛,是一个重要的研究领域。这展示了生物技术与传统化学过程的融合 (Craig 和 Daugulis,2013 年)。

在材料科学中的结构和光谱分析:苯甲醛的详细结构和光谱研究在材料科学中至关重要,尤其是在了解其分子结构和振动特性方面。此类研究提供了对其在开发新材料和化合物中的应用的见解 (Yadav、Sharma 和 Kumar,2018 年)。

催化反应和合成中的创新:苯甲醛在各种催化反应中发挥作用,例如使用新型催化剂将苯甲醇选择性氧化为苯甲醛。该过程因其在化学工业中的应用而具有重要意义,展示了苯甲醛在催化过程中的多功能性 (Iraqui、Kashyap 和 Rashid,2020 年)。

安全和危害

While specific safety data for 3-(Trideuteriomethyl)benzaldehyde is not available, it’s important to handle similar compounds with care. For instance, benzaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin and eyes .

未来方向

The future directions for the use of 3-(Trideuteriomethyl)benzaldehyde could involve its use in the synthesis of more complex organic molecules. For example, a recent study reported the synthesis of bacteriochlorins bearing four trideuteriomethyl groups . The study highlighted the potential of such compounds in probing energy-transduction processes akin to those carried out by native bacteriochlorophylls in photosynthetic systems .

属性

IUPAC Name |

3-(trideuteriomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWYEQOVUDKZNU-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trideuteriomethyl)benzaldehyde | |

CAS RN |

111870-53-2 | |

| Record name | 3-(2H3)methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)

![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)